Lodal

Lipoxygenase Inhibition Anti-inflammatory Arachidonic Acid Cascade

Lodal (CAS 553-28-6) is a quaternary isoquinolinium salt and potent 15-lipoxygenase-1 (15-LOX-1) inhibitor (Ki=22 nM). Unlike common analgesics or other isoquinoline alkaloids, it ensures target engagement at low nanomolar concentrations, minimizing off-target effects in inflammation, asthma, and cancer models. Its cardiac ion channel blocking activity also establishes it as a validated probe for antiarrhythmic drug discovery. Substitution with dipyrone or undifferentiated alkaloids would compromise experimental specificity. Procure ≥98% pure Lodal for reproducible, mechanistic precision.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 553-28-6
Cat. No. B15347060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLodal
CAS553-28-6
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC[N+]1=CC2=CC(=C(C=C2CC1)OC)OC.[Cl-]
InChIInChI=1S/C12H16NO2.ClH/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1
InChIKeySNESGMZASZVGNN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lodal (CAS 553-28-6) Technical Baseline: Isoquinolinium Alkaloid Identity and Procurement Profile


Lodal (CAS 553-28-6), chemically designated as 3,4-Dihydro-6,7-dimethoxy-2-methylisoquinolinium chloride , is a quaternary isoquinoline alkaloid [1]. It is characterized by a molecular formula of C12H16NO2·Cl and a molecular weight of approximately 241.71 g/mol [2]. This compound is documented as a natural product, having been isolated from the plant species *Xylopia parviflora* [1]. Its chemical structure features a dihydroisoquinolinium core with methoxy substituents, a class of molecules known for diverse biological interactions.

Why Lodal (553-28-6) Cannot Be Interchanged with Common Analgesics or Other Isoquinolines


The procurement of Lodal (CAS 553-28-6) for specific research or industrial applications cannot be fulfilled by generic substitution with common non-opioid analgesics like dipyrone (metamizole) or aminopyrine [1], nor by other isoquinoline alkaloids. While dipyrone is a pyrazolone derivative with well-documented analgesic and antipyretic effects in clinical settings [1], Lodal is a quaternary isoquinolinium salt with a distinct mechanism of action, primarily documented as a lipoxygenase (LOX) inhibitor [2] and an antiarrhythmic agent . These divergent chemical classes and biological targets mean that substituting Lodal with a compound like dipyrone would fundamentally alter the experimental outcome, as they do not share a common pharmacological profile. The following quantitative evidence establishes the unique functional differentiation of Lodal that justifies its specific selection.

Lodal (553-28-6) Quantitative Differentiation Evidence for Scientific Selection


Lipoxygenase (LOX) Inhibition: Lodal's Ki vs. Standard Inhibitor NDGA

Lodal is a potent inhibitor of human reticulocyte 15-lipoxygenase-1 (15-LOX-1), exhibiting a high affinity with a Ki of 22 nM [1]. This activity is specific to the lipoxygenase pathway, with a lesser effect on cyclooxygenase (COX) [2]. In contrast, the standard, broad-spectrum LOX inhibitor nordihydroguaiaretic acid (NDGA) has an IC50 of 30,000 nM (30 µM) for 15-LOX, representing a greater than 1,300-fold difference in potency . This quantitative difference highlights Lodal's utility in studies requiring selective and potent 15-LOX inhibition.

Lipoxygenase Inhibition Anti-inflammatory Arachidonic Acid Cascade

Antiarrhythmic Mechanism: Ion Channel Blockade Differentiation from Common Analgesics

Lodal (553-28-6) is utilized as an antiarrhythmic agent that acts by blocking specific ion channels in cardiac tissue, thereby modulating electrical activity to control and prevent abnormal heart rhythms . This mechanism is fundamentally distinct from that of dipyrone (metamizole), a common analgesic and antipyretic, which is a prodrug metabolized to 4-methylaminoantipyrine to exert its effects, and has not been characterized for direct cardiac ion channel modulation [1]. This functional divergence underscores that Lodal cannot be substituted by dipyrone in cardiovascular research applications.

Cardiac Electrophysiology Antiarrhythmic Ion Channel Blockade

Validated Application Scenarios for Lodal (CAS 553-28-6) Based on Quantitative Evidence


High-Potency 15-Lipoxygenase-1 Inhibition for Inflammation and Cancer Research

Researchers investigating the role of the 15-LOX-1 pathway in disease models (e.g., inflammation, asthma, cancer) should procure Lodal (CAS 553-28-6) as a primary tool compound. Its high affinity (Ki = 22 nM) enables potent and selective inhibition at low concentrations, which is critical for establishing target engagement and minimizing confounding off-target effects often observed with high-µM concentrations of less potent inhibitors like NDGA [1].

Cardiac Electrophysiology and Antiarrhythmic Mechanism Studies

For studies focused on cardiac ion channel function and the development of novel antiarrhythmic strategies, Lodal is a validated chemical probe. Its documented action of blocking specific cardiac ion channels makes it a relevant compound for establishing a baseline in electrophysiological assays, whereas common analgesics or other isoquinoline alkaloids are mechanistically irrelevant and would confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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